molecular formula C9H10O3 B1606190 2-(4-methoxyphenoxy)acetaldehyde CAS No. 68426-09-5

2-(4-methoxyphenoxy)acetaldehyde

Cat. No.: B1606190
CAS No.: 68426-09-5
M. Wt: 166.17 g/mol
InChI Key: CUMIGPPRWNRSMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-methoxyphenoxy)acetaldehyde, can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with chloroacetaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.

Another method involves the oxidation of 4-methoxyphenoxyethanol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically include an inert atmosphere and controlled temperature to prevent over-oxidation.

Industrial Production Methods

Industrial production of acetaldehyde, (4-methoxyphenoxy)-, often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)acetaldehyde, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-methoxyphenoxy)acetic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield (4-methoxyphenoxy)ethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: (4-methoxyphenoxy)acetic acid

    Reduction: (4-methoxyphenoxy)ethanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(4-methoxyphenoxy)acetaldehyde, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetaldehyde, (4-methoxyphenoxy)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenoxy)ethanol
  • (4-methoxyphenoxy)acetic acid
  • (4-methoxyphenoxy)acetone

Uniqueness

2-(4-methoxyphenoxy)acetaldehyde, is unique due to its specific structural features and reactivity. Compared to its analogs, it possesses a distinct aldehyde group that allows it to participate in a wider range of chemical reactions. Its unique properties make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMIGPPRWNRSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071536
Record name Acetaldehyde, (4-methoxyphenoxy)-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68426-09-5
Record name 2-(4-Methoxyphenoxy)acetaldehyde
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Record name Acetaldehyde, (4-methoxyphenoxy)-
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Record name p-Methoxyphenoxyacetaldehyde
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Record name Acetaldehyde, 2-(4-methoxyphenoxy)-
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Record name Acetaldehyde, (4-methoxyphenoxy)-
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Record name (4-methoxyphenoxy)acetaldehyde
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Record name ACETALDEHYDE, (4-METHOXYPHENOXY)-
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Synthesis routes and methods I

Procedure details

1-(2,2-Diethoxyethoxy)-4-methoxybenzene (4.8 g, 20 mmol) was dissolved in 1% aqueous HCl (30 mL) and acetone (15 mL). The reaction mixture was heated under refluxed for 2 h. Acetone was removed under reduced pressure. The aqueous mixture was neutralized with saturated sodium bicarbonate, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated. The residue was dried under reduced pressure to afford the desired product which was used in the next step without further purification. (3.30 g, 99.3%).
Quantity
4.8 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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